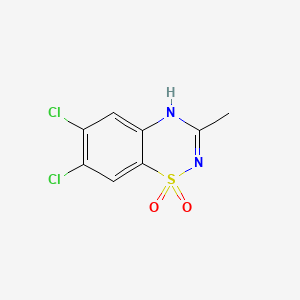

2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide

Übersicht

Beschreibung

The compound "2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide" is a derivative of the benzothiadiazine class, which includes various biologically active molecules. These compounds have been extensively studied due to their potential pharmacological properties, such as the ability to modulate potassium channels and AMPA receptors, which are critical in physiological processes like insulin secretion and cognitive functions .

Synthesis Analysis

The synthesis of benzothiadiazine derivatives often involves the introduction of substituents at specific positions on the heterocyclic ring to enhance biological activity. For instance, the presence of alkylamino side chains and halogen atoms at the 6 and 7 positions can significantly affect the potency and selectivity of these compounds . Synthesis methods include [2+2] cycloaddition reactions, ring contraction, and cyclization

Wissenschaftliche Forschungsanwendungen

Analytical and Purification Techniques

- Purification and Identification: Hydrochlorothiazide, a derivative of 2H-1,2,4-Benzothiadiazine, was analyzed for impurities, leading to the development of selective and sensitive high-pressure liquid chromatography methods. A specific impurity was identified using various analytical techniques, enhancing our understanding of the substance's purity and composition (Fang et al., 2001).

Structural and Chemical Studies

- Crystal Structure Analysis: Studies on benzothiadiazine derivatives have determined their crystal structures using X-ray data, providing insights into their planar configurations and bonding properties, crucial for understanding their chemical behavior (Bombieri et al., 1990).

- Transformation of Substituents: Research on the transformation of substituents on the aromatic carbocycle of 2H-1,2,3-Benzothiadiazine 1,1-dioxides has been conducted. This involves nucleophilic substitution and demethylation reactions, contributing to the development of versatile functional groups for use in organic and medicinal chemistry (Gyűjtő et al., 2020).

Pharmacological and Biomedical Applications

- Allosteric Modulators of Receptors: Benzothiadiazine derivatives have been synthesized and evaluated for their activity as allosteric modulators, which could have implications in treating neurological disorders. These studies assess the impact of different substituents on their modulatory properties (Braghiroli et al., 2002).

- Cognitive Enhancement: Some derivatives have shown potential as cognitive enhancers, particularly in their interaction with AMPA receptors. This research is significant for the development of treatments for neurological conditions like Alzheimer's disease (Francotte et al., 2010).

Mass Spectrometry and Fragmentation Patterns

- Mass Spectrometric Analysis: The mass spectrometric fragmentation patterns of derivatives of 2H-1,2,4-benzothiadiazine 1,1-dioxides have been studied, providing essential insights into their structural properties and aiding in the identification and analysis of these compounds (Kirkien-Rzeszotarski et al., 1975).

Tissue Selectivity in Pharmacology

- Potassium Channel Activation: Research into the nature of substituents in benzothiadiazine dioxides has highlighted their role in potassium channel activation, offering insights into their selectivity for different tissues. This is critical for designing drugs with specific target profiles (Boverie et al., 2005).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6,7-dichloro-3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O2S/c1-4-11-7-2-5(9)6(10)3-8(7)15(13,14)12-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMWRGDFOPSHPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NS(=O)(=O)C2=CC(=C(C=C2N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189923 | |

| Record name | 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide | |

CAS RN |

364-96-5 | |

| Record name | 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Hydroxybenzoyl)amino]propanoic acid](/img/structure/B1330112.png)